3-Ethylhexane
Overview
Description
3-Ethylhexane is an organic compound classified as a branched alkane. It has the molecular formula C8H18 and is one of the isomers of octane. This compound is characterized by a six-carbon chain (hexane) with an ethyl group attached to the third carbon atom. It is a colorless liquid at room temperature and is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylhexane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of hexane with ethyl halides in the presence of a strong base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of octenes. This process uses a metal catalyst, such as platinum or palladium, to facilitate the addition of hydrogen to the double bonds in octenes, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethylhexane, like other alkanes, primarily undergoes substitution and combustion reactions.
Substitution Reactions: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo free radical halogenation, resulting in the formation of various haloalkanes.
Combustion Reactions: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, ultraviolet light.
Combustion: Oxygen, heat.
Major Products Formed:
Halogenation: Haloalkanes (e.g., 3-chloroethylhexane).
Combustion: Carbon dioxide and water.
Scientific Research Applications
3-Ethylhexane is used in various scientific research applications, including:
Chemistry: As a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.
Biology: Studying the metabolic pathways of branched alkanes in microorganisms.
Industry: As a component in the formulation of specialty fuels and lubricants
Mechanism of Action
As an alkane, 3-ethylhexane does not have a specific mechanism of action in biological systems. its interactions can be studied in the context of its physical and chemical properties. For example, its hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Hexane: A straight-chain alkane with six carbon atoms.
2-Methylhexane: A branched alkane with a methyl group attached to the second carbon atom.
3-Methylheptane: A branched alkane with a methyl group attached to the third carbon atom of a seven-carbon chain.
Uniqueness of 3-Ethylhexane: this compound is unique due to its specific branching pattern, which affects its physical properties, such as boiling point and density. Compared to its isomers, this compound has a distinct molecular structure that influences its reactivity and applications in various fields .
Properties
IUPAC Name |
3-ethylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-4-7-8(5-2)6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRKSDZMZHIISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060713 | |
Record name | 3-Ethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-99-8 | |
Record name | 3-Ethylhexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Ethylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-ETHYLHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74175 | |
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Record name | Hexane, 3-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethylhexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-ETHYLHEXANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH9HL7N4H | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing 3-ethylhexane in a laboratory setting?
A1: While this compound can be found naturally in petroleum, it can be synthesized in the lab. One method involves the alkylation of a terminal alkyne, specifically, reacting 1-pentyne with ethyl bromide. [] This reaction yields 3-ethyl-1-hexyne, which can then be further hydrogenated to produce this compound. []
Q2: How is this compound implicated in environmental research, particularly concerning methanogenic environments?
A2: Research indicates that this compound, a constituent of naphtha, exhibits resistance to degradation under methanogenic conditions, even when co-substrates are present. [] This finding suggests that this compound may persist in methanogenic environments like oil sands tailings ponds. [] This persistence highlights the need for further research into the environmental fate and potential impact of this compound.
Q3: What role does this compound play in research on lung cancer screening?
A3: Studies utilizing electronic nose technology for lung cancer screening have explored this compound as a potential breath marker. [] This approach relies on the premise that elevated oxidative stress in cancerous cells leads to increased alkane concentrations in exhaled breath. [] While promising, further research with larger sample sizes is necessary to validate the efficacy of this compound as a reliable biomarker for lung cancer.
Q4: Can you elaborate on the application of this compound as a model compound in polymer chemistry research?
A4: this compound serves as a model compound in studying the photoinitiated crosslinking of low-density polyethylene (LDPE). [] Due to its tertiary carbon atom, this compound mimics the branching points found in LDPE. [] Research using this compound helps elucidate the radical reactions involved in LDPE crosslinking, contributing to a deeper understanding of polymer modification processes.
Q5: What insights have researchers gained about fuel production using this compound as a model compound?
A5: this compound has been identified as a product in the isomerization of nonane, a process relevant to the production of diesel and jet fuels. [] Specifically, researchers observed the formation of 2-methyl-3-ethylhexane during the isomerization of nonane over a palladium catalyst. [] This finding suggests that optimizing reaction conditions could potentially enhance the yield of desired isomers like this compound for fuel applications.
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